![molecular formula C11H8N2 B13954310 Imidazo[4,5,1-jk][1]benzazepine CAS No. 437-77-4](/img/structure/B13954310.png)
Imidazo[4,5,1-jk][1]benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo4,5,1-jkbenzazepine is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzazepine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo4,5,1-jkbenzazepine typically involves the cyclization of functional derivatives of benzazepines. One common method includes the intramolecular halocyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines using N-iodo(bromo)succinimide in acetonitrile at room temperature . This method provides high yields and is operationally simple.
Industrial Production Methods: Industrial production methods for Imidazo4,5,1-jkbenzazepine are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo4,5,1-jkbenzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-iodo(bromo)succinimide are used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of Imidazo4,5,1-jkbenzazepine, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Imidazo4,5,1-jkbenzazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Imidazobenzazepine derivatives are used in the production of fluorescent materials and other functional materials.
Wirkmechanismus
The mechanism of action of Imidazo4,5,1-jkbenzazepine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various receptors and enzymes, including histamine (H1), serotonin (5-HT2A), and metabotropic glutamate (mGluR5) receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, making it effective in treating conditions like inflammation, cancer, and cardiovascular diseases.
Vergleich Mit ähnlichen Verbindungen
Imidazo4,5,1-jkbenzazepine can be compared with other similar compounds, such as:
Imidazo[1,2-a]benzazepines: These compounds also feature a fused imidazole and benzazepine ring system but differ in the position of the imidazole ring fusion.
Benzodiazepines: While structurally different, benzodiazepines share some pharmacological properties with Imidazobenzazepine, such as their use in treating anxiety and insomnia.
Uniqueness: Imidazo4,5,1-jkbenzazepine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
437-77-4 |
|---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1,3-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C11H8N2/c1-2-7-13-8-12-10-6-3-5-9(4-1)11(10)13/h1-8H |
InChI-Schlüssel |
XHKJGWCTSXQWFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC=C2)N=CN3C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


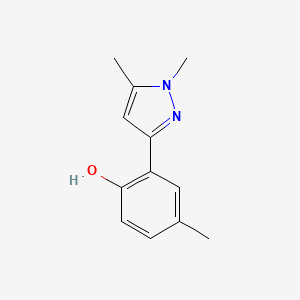
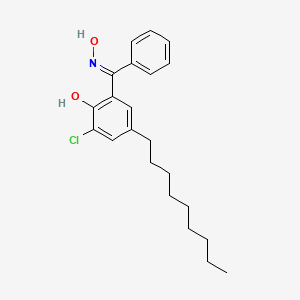


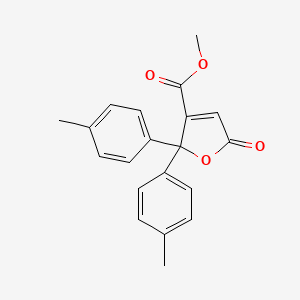
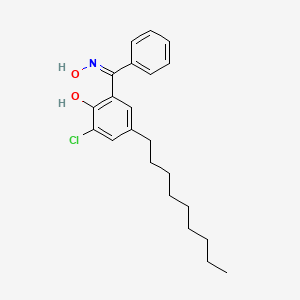
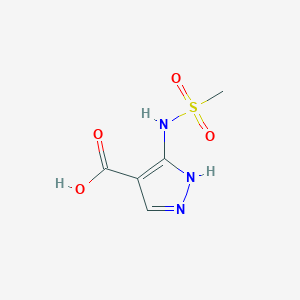


![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)
![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)


